2,5-dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide
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Overview
Description
2,5-Dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Target of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structure. The process may include:
Benzene Sulfonation: : Treating benzene with sulfuric acid to introduce the sulfonamide group.
Dimethoxylation: : Introducing methoxy groups at the 2 and 5 positions of the benzene ring.
Isoxazole Formation: : Synthesizing the isoxazole ring by reacting the appropriate precursors under controlled conditions.
Phenyl Group Addition: : Attaching the phenyl group to the isoxazole ring.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: : Converting the sulfonamide group to sulfonic acid.
Reduction: : Reducing the nitro group to an amine.
Substitution: : Replacing one of the methoxy groups with another functional group.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Employing reducing agents such as iron or tin chloride.
Substitution: : Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed
Sulfonic Acid: : Resulting from the oxidation of the sulfonamide group.
Amine: : Formed by the reduction of the nitro group.
Substituted Derivatives: : Various functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, 2,5-dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or as a tool for studying biological processes.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. It may be used as a precursor for developing new pharmaceuticals or as a probe to understand disease mechanisms.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide
2,5-Dimethoxy-N-[(3-phenyl-5-thiazolyl)methyl]benzenesulfonamide
2,5-Dimethoxy-N-[(3-phenyl-5-pyrazolyl)methyl]benzenesulfonamide
Uniqueness
This compound stands out due to its specific isoxazole ring, which imparts unique chemical and biological properties compared to its thiazole and pyrazole analogs
Properties
IUPAC Name |
2,5-dimethoxy-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-23-14-8-9-17(24-2)18(11-14)26(21,22)19-12-15-10-16(20-25-15)13-6-4-3-5-7-13/h3-11,19H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBYMXVAIVCLRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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